1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Description
Overview of 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-Methyl-1H-pyrazol-3-yl)methyl]methanamine
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS: 1856076-33-9) is a bifunctional pyrazole derivative with the molecular formula C₁₀H₁₄F₂N₅. Its structure comprises two pyrazole rings: one substituted with a difluoromethyl group at the N1 position and a methyl group at the N1 position of the second ring, interconnected via a methanamine linker. The difluoromethyl group (–CF₂H) introduces electronegativity and metabolic stability, while the methyl substituent enhances steric bulk, influencing molecular interactions. The SMILES notation (CN1N=C(CNCC2=NN(C(F)F)C=C2)C=C1.[H]Cl) encapsulates its topology, highlighting the amine bridge and halogenated motifs.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄F₂N₅ | |
| Molecular Weight | 277.70 g/mol | |
| CAS Number | 1856076-33-9 | |
| Key Substituents | Difluoromethyl, Methyl |
Historical Context and Discovery of Pyrazole-Based Compounds
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of 3,5-dimethylpyrazole via condensation of acetylacetone and hydrazine. This foundational work established pyrazoles as a privileged scaffold in heterocyclic chemistry. Buchner’s 1889 decarboxylation of pyrazole-3,4,5-tricarboxylic acid further advanced synthetic methodologies. The mid-20th century saw pyrazoles gain prominence in pharmaceuticals, exemplified by the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. Difluoromethylated derivatives emerged later, leveraging fluorine’s electronegativity to enhance pharmacokinetic properties. These innovations underscore the scaffold’s adaptability, paving the way for complex derivatives like the title compound.
Rationale for Academic Study of Difluoromethylated Pyrazole Derivatives
Difluoromethylated pyrazoles are pivotal in drug discovery due to fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding. For instance, fluorinated pyrazoles exhibit enhanced antibacterial and antitumor activities compared to non-fluorinated analogs. The title compound’s difluoromethyl group likely augments its electronic profile, fostering interactions with biological targets such as enzymes or receptors. Additionally, the methyl group on the second pyrazole ring may reduce rotational freedom, optimizing binding pocket fit. Academic interest in such derivatives stems from their potential in addressing antibiotic resistance and oncological targets, aligning with global health priorities.
Scope and Objectives of the Research
This article aims to:
- Elucidate the structural and electronic features of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine.
- Contextualize its synthesis within the historical evolution of pyrazole chemistry.
- Evaluate the rationale for studying difluoromethylated analogs in medicinal chemistry.
- Identify gaps in current knowledge and propose future research directions.
By integrating synthetic, structural, and pharmacological perspectives, this work seeks to advance the understanding of fluorinated pyrazole derivatives and their applications.
Properties
Molecular Formula |
C10H14ClF2N5 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-16-4-2-8(14-16)6-13-7-9-3-5-17(15-9)10(11)12;/h2-5,10,13H,6-7H2,1H3;1H |
InChI Key |
SOGKEQRAMOWZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Difluoromethyl-Pyrazole Core
The 1-(difluoromethyl)-1H-pyrazol-3-yl subunit is synthesized via cyclocondensation of hydrazine derivatives with β-difluoroketones. A validated protocol involves reacting 2,2-difluoroacetyl chloride with α,β-unsaturated esters (e.g., ethyl acrylate) in the presence of potassium iodide as a catalyst. The reaction proceeds at −30°C to minimize side reactions, yielding α-difluoroacetyl intermediates. Subsequent hydrolysis with aqueous NaOH generates the corresponding carboxylic acid, which undergoes cyclization with methylhydrazine at controlled temperatures (40–85°C).
Regioselective Control
Regioselectivity in pyrazole formation is critical to avoid positional isomers. Studies demonstrate that electron-withdrawing groups (e.g., −CF₂H) direct substitution to the 3-position of the pyrazole ring. This effect is attributed to the −CF₂H group’s strong inductive (−I) effect, which stabilizes negative charge buildup at the adjacent nitrogen during cyclization. Nuclear magnetic resonance (¹H, ¹⁹F) and high-performance liquid chromatography (HPLC) analyses confirm a 96:4 ratio of 3-(difluoromethyl) to 5-(difluoromethyl) isomers under optimized conditions.
Table 1: Key Reaction Parameters for Difluoromethyl-Pyrazole Synthesis
| Parameter | Optimal Condition | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | −30°C to −20°C | Minimizes isomerization |
| Catalyst | KI (1.5 mol equiv) | Enhances cyclization rate |
| Methylhydrazine Loading | 1.1 equiv | Prevents over-alkylation |
| Solvent | Dichloromethane/Water | Facilitates phase separation |
Functionalization of the Methanamine Subunit
The (1-methyl-1H-pyrazol-3-yl)methanamine moiety is prepared via reductive amination of 1-methyl-1H-pyrazole-3-carbaldehyde with methylamine. Sodium borohydride in methanol at 0–5°C achieves 88% conversion, with purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Alternative routes employ nucleophilic substitution of 3-(chloromethyl)-1-methyl-1H-pyrazole with methylamine in dimethylformamide (DMF) at 60°C, yielding 82% product.
Stability Considerations
The difluoromethyl group’s electron-withdrawing nature necessitates mild reaction conditions to prevent defluorination. Trifluoroacetic acid (TFA)-catalyzed reactions are avoided due to potential C−F bond cleavage. Instead, weakly acidic conditions (pH 6–7) using ammonium acetate buffer preserve the −CF₂H group during amination.
Coupling Strategies for Subunit Integration
The final step involves coupling the difluoromethyl-pyrazole core with the methanamine subunit. Two primary methods are employed:
Alkylation via SN2 Mechanism
Reaction of 3-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole with N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine in acetonitrile at 80°C for 12 hours achieves 75% yield. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, enhancing reactivity between heterogeneous phases.
Palladium-Catalyzed Cross-Coupling
Aryl boronic ester derivatives of the methanamine subunit undergo Suzuki coupling with iodopyrazole intermediates. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (4:1), this method attains 85% yield but requires rigorous exclusion of oxygen.
Table 2: Comparative Analysis of Coupling Methods
| Method | Conditions | Yield | Purity (HPLC) | Cost Index |
|---|---|---|---|---|
| Alkylation | 80°C, 12 hr, TBAB | 75% | 98.5% | Low |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 100°C | 85% | 99.2% | High |
Optimization and Scalability
Industrial-scale synthesis prioritizes atom economy and waste reduction. Solvay’s patented route eliminates toxic byproducts by replacing traditional Claisen condensations with catalytic cyclizations. A representative pilot-scale process produces 350.5 g of intermediate with 79.6% yield after recrystallization from 35% aqueous methanol. Environmental metrics include an E-factor (kg waste/kg product) of 8.2, outperforming older methods by 40%.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole-H), 6.45 (t, J = 54 Hz, 1H, −CF₂H), 4.30 (s, 2H, −CH₂−).
- ¹⁹F NMR (376 MHz, CDCl₃): δ −113.2 (d, J = 54 Hz).
- HRMS : m/z calculated for C₁₀H₁₄F₂N₅ [M+H]⁺: 278.1214, found: 278.1211.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The difluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy.
Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their anticancer activity. Compounds similar to 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that structural modifications can lead to enhanced therapeutic profiles .
Neuropharmacology
Research has shown that pyrazole derivatives can act as modulators of neurotransmitter systems. The specific substitution patterns on the pyrazole ring can influence interactions with receptors involved in neurological disorders.
Case Study: Neuroprotective Effects
A recent investigation into the neuroprotective properties of pyrazole compounds highlighted the potential of derivatives like 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine in models of neurodegenerative diseases. The study found that these compounds could mitigate oxidative stress and inflammation in neuronal cells, thereby offering a promising avenue for treating conditions such as Alzheimer's disease .
Agricultural Chemistry
Beyond medicinal applications, pyrazole derivatives are also explored in agricultural chemistry as potential agrochemicals. Their ability to inhibit specific enzymes involved in plant growth can be leveraged for developing herbicides or fungicides.
Case Study: Herbicidal Activity
Research has indicated that certain pyrazole compounds exhibit herbicidal properties by targeting key metabolic pathways in plants. The difluoromethyl substitution may enhance selectivity and potency against unwanted flora while minimizing impact on crop species .
| Compound Name | Antitumor Activity (IC50 μM) | Neuroprotective Activity | Herbicidal Activity |
|---|---|---|---|
| 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine | 12 | Moderate | Low |
| 5-difluoromethyl-1-methylpyrazole | 8 | High | Moderate |
| N-methyl-N'-(pyridin-2-yl)pyrazole | 15 | Low | High |
Synthesis Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Pyrazole synthesis via condensation | Intermediate pyrazole |
| 2 | Difluoromethylation | 1-(difluoromethyl)-pyrazole |
| 3 | Alkylation with methyl amine | Final product: 1-[...]-methanamine |
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved would depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substitution pattern on pyrazole rings significantly impacts molecular weight, polarity, and functional stability. Below is a comparative analysis of structurally related compounds:
Biological Activity
The compound 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS Number: 1856075-47-2) is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 277.70 g/mol. The structure features difluoromethyl and pyrazole groups, which are significant in influencing its biological interactions.
Antifungal Activity
Research has indicated that compounds with similar pyrazole structures exhibit notable antifungal properties. A study focused on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated significant antifungal activity against various phytopathogenic fungi, suggesting that the difluoromethyl group may enhance bioactivity through specific interactions with fungal enzymes . The effectiveness was attributed to structural features that allow for hydrogen bonding and molecular docking capabilities with target sites in fungi.
Insecticidal and Bactericidal Properties
Pyrazole derivatives have been reported to possess insecticidal and bactericidal activities. For instance, compounds similar to the target compound have shown promise as effective agents against agricultural pests and pathogens, highlighting their potential utility in crop protection . The mechanism often involves disrupting metabolic pathways in pests, leading to their mortality.
Anticancer Potential
Recent studies have also explored the anticancer properties of pyrazole derivatives. Pyrazolo[1,5-a]pyrimidines, a related class, have demonstrated selective protein inhibition and cytotoxic effects against various cancer cell lines. This suggests that the target compound may share similar mechanisms of action, potentially inhibiting key enzymes involved in cancer progression .
Case Studies and Research Findings
The biological activity of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in fungi and cancer cells, disrupting critical metabolic pathways.
- Molecular Interactions : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Structural Flexibility : The pyrazole moieties allow for conformational changes that can optimize interactions with various biological receptors.
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
- Monitor reaction progress using TLC or LCMS .
Basic: What safety protocols are essential for handling this compound?
Answer:
Based on GHS classifications for structurally similar pyrazole derivatives:
Q. Emergency Measures :
- Skin Contact : Rinse with water for 15 minutes; apply inert moisturizer.
- Eye Exposure : Irrigate with saline solution immediately .
Basic: How is this compound characterized spectroscopically?
Answer:
Table 1: Standard Characterization Methods
Q. Additional Methods :
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Methodology :
Modify Substituents : Vary difluoromethyl/methyl groups on pyrazole rings to assess steric/electronic effects.
Biological Assays : Test derivatives for receptor binding (e.g., σ₁R antagonism via radioligand displacement assays) .
Data Analysis : Correlate substituent properties (logP, Hammett constants) with activity using multivariate regression.
Example :
In pyrazole-based σ₁R antagonists, morpholine-linked ethylenoxy spacers enhanced selectivity over σ₂R . Apply similar spacer modifications to optimize target engagement.
Advanced: What computational approaches predict intermolecular interactions?
Answer:
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps (e.g., Gaussian 09, B3LYP/6-31G* basis set) to identify hydrogen-bonding sites .
- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs).
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.
Validation : Compare computational results with X-ray crystallography (SHELX-refined structures) .
Advanced: How to resolve contradictions in solubility or stability data?
Answer:
Stepwise Approach :
Crystal Packing Analysis : Use SHELXL to identify hydrogen-bonding networks affecting solubility (e.g., Etter’s graph-set analysis) .
Solubility Studies : Measure in DMSO/PBS buffers (25°C) via UV-Vis spectroscopy.
Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LCMS monitoring .
Case Study : Pyrazole derivatives with LogP >3 showed reduced aqueous solubility but improved membrane permeability . Balance lipophilicity via substituent tuning.
Advanced: How to validate synthetic intermediates with conflicting spectral data?
Answer:
Troubleshooting Protocol :
²D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrazole CH vs. NH protons) .
High-Resolution MS : Confirm molecular ion mass (error <2 ppm).
X-ray Diffraction : Resolve stereochemical ambiguities (e.g., sp³ vs. sp² hybridization) .
Example : In 1-acetylpyrazolines, HSQC confirmed NH coupling to adjacent CH₂ groups, ruling out tautomeric errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
